

An In-depth Technical Guide to 2-Substituted Trifluoromethylanilines

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Compound of Interest

Compound Name: 2-Trifluoromethanesulfinylaniline

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Abstract

Trifluoromethylanilines represent a critical class of building blocks in modern medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group into the aniline scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered basicity of the amino group. These characteristics are highly sought after in the design of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of a representative compound, 2-fluoro-4-(trifluoromethyl)aniline, covering its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation for the scientific community. While the specific compound "2-Trifluoromethanesulfinylaniline" is not widely documented, this guide focuses on a structurally related and well-characterized analogue to provide relevant and practical information.

Chemical Properties and Safety Data

A thorough understanding of the chemical and safety properties of a compound is paramount for its effective and safe use in a laboratory setting. The following tables summarize key data for 2-fluoro-4-(trifluoromethyl)aniline.



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Table 1: Physicochemical Properties of 2-Fluoro-4-

(trifluoromethyl)aniline

Property	Value	Reference
Molecular Formula	C7H5F4N	[1]
Molar Mass	179.11 g/mol	[1]
Boiling Point	55 °C at 0.3 Torr	[1]
Density	1.383 g/cm³ (predicted)	[1]
Flash Point	60.6 °C	[1]

Table 2: Hazard and Safety Information for 2-Fluoro-4-(trifluoromethyl)aniline



Hazard Statement	Precautionary Statement	Reference
Harmful if swallowed (Acute Tox. 4, H302)	IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.	[2]
Harmful in contact with skin (Acute Tox. 4, H312)	IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.	[2]
Causes skin irritation (Skin Irrit. 2, H315)	If skin irritation occurs: Get medical advice/attention.	[2]
Causes serious eye irritation (Eye Irrit. 2, H319)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.	[2]
Harmful if inhaled (Acute Tox. 4, H332)	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[2]
May cause respiratory irritation (STOT SE 3, H335)	Use only outdoors or in a well-ventilated area.	[3]

Synthesis and Experimental Protocols

The synthesis of fluorinated anilines is a key area of research. A common approach involves the fluorination of a suitable precursor. The following section details a representative synthetic pathway for a related compound, 2-fluoro-4-(trifluoromethyl)aniline, derived from paratrifluoromethylaniline.

Synthesis of 2-Fluoro-4-(trifluoromethyl)aniline



A patented method describes a two-step synthesis starting from 4-(trifluoromethyl)aniline.[4] The process involves a selective chlorination followed by a fluorination reaction.

Experimental Protocol:

Step 1: Synthesis of 3-chloro-4-aminotrifluorotoluene

- To a solution of 4-(trifluoromethyl)aniline in a suitable solvent, add dimethyl sulfoxide (DMSO) as a catalyst.
- Slowly add a chlorinating agent (e.g., N-chlorosuccinimide) to the reaction mixture at a controlled temperature.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude 3-chloro-4-aminotrifluorotoluene.

Step 2: Synthesis of 2-fluoro-4-(trifluoromethyl)aniline

- The crude 3-chloro-4-aminotrifluorotoluene is subjected to a fluorination reaction. This can
 be achieved using a variety of fluorinating agents, such as potassium fluoride with a phasetransfer catalyst (e.g., a crown ether or a quaternary ammonium salt) in an aprotic polar
 solvent.
- Heat the reaction mixture to the required temperature and monitor for the disappearance of the starting material.
- After the reaction is complete, cool the mixture and perform a work-up to isolate the crude product.
- Purify the crude product by salification followed by neutralization and extraction to yield 2fluoro-4-(trifluoromethyl)aniline.[4]

Logical Workflow for Synthesis

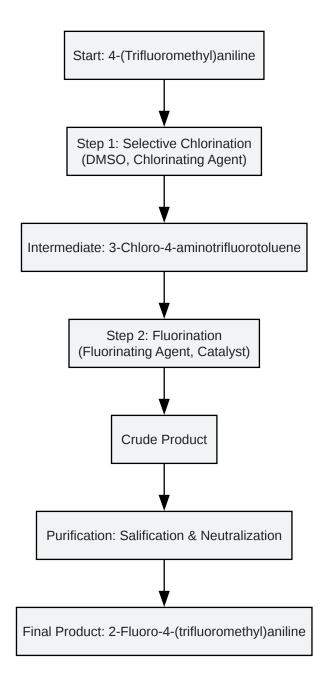


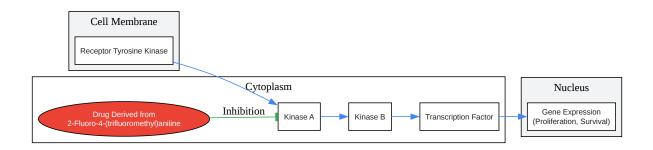




The synthesis of 2-fluoro-4-(trifluoromethyl)aniline can be visualized as a logical workflow, starting from the raw material and proceeding through the key reaction steps to the final purified product.









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